3-(Bromomethyl)isoquinoline

Descripción general

Descripción

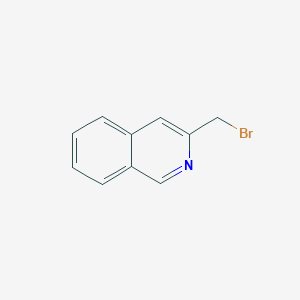

3-(Bromomethyl)isoquinoline: is an organic compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocycles. Isoquinolines are structurally related to quinolines and are characterized by a benzene ring fused to a pyridine ring. The bromomethyl group at the 3-position of the isoquinoline ring makes this compound particularly interesting for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)isoquinoline typically involves the bromination of 3-isoquinolylmethanol. One common method is as follows :

Starting Material: 3-isoquinolylmethanol

Reagents: Imidazole, triphenylphosphine (PPh3), and bromine (Br2)

Solvent: Dichloromethane (DCM)

Reaction Conditions: The reaction is carried out at 0°C. The mixture is stirred for 10 minutes at this temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution with various reagents, enabling functionalization of the isoquinoline scaffold.

Key Observations :

-

Reactions proceed via an SN2 mechanism , with the nucleophile attacking the electrophilic carbon of the bromomethyl group.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved nucleophilicity .

Cross-Coupling Reactions

The bromine atom at the 3-position participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.

| Coupling Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 3-Phenylisoquinoline | 85% | |

| Vinylboronic ester | PdCl₂(dppf), CsF, THF, 60°C | 3-Vinylisoquinoline | 68% |

Mechanistic Insight :

-

Suzuki-Miyaura coupling involves oxidative addition of the C–Br bond to palladium, followed by transmetalation with the boronic acid and reductive elimination .

-

Electron-withdrawing groups on the boronic acid partner improve yields .

Reduction Reactions

The bromomethyl group can be reduced to a methyl group under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → 23°C, 2 h | 3-Methylisoquinoline | 90% | |

| H₂ (1 atm) | Pd/C, EtOH, 23°C, 12 h | 3-Methylisoquinoline | 55% |

Notes :

-

LiAlH₄ achieves complete dehalogenation via radical intermediates .

-

Catalytic hydrogenation is less efficient due to steric hindrance at the 3-position.

Oxidation Reactions

Controlled oxidation targets the methyl group or aromatic system.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 8 h | 3-Carboxyisoquinoline | 60% | |

| CrO₃ | AcOH, 23°C, 24 h | 3-Formylisoquinoline | 45% |

Challenges :

-

Over-oxidation to carboxylic acids is common with strong oxidants like KMnO₄.

Dimerization and Cyclization

Base-induced dimerization produces biisoquinoline derivatives.

| Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaH | DMF, 60°C, 6 h | 3,3'-Biisoquinoline | 40% | |

| KOtBu | THF, −78°C → 23°C, 12 h | Cyclopropane-fused derivative | 35% |

Pathway :

-

Deprotonation of the methyl group generates a carbanion, which attacks a second molecule of 3-(bromomethyl)isoquinoline .

Biological Activity

While not the primary focus, this compound derivatives exhibit:

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Synthesis

3-(Bromomethyl)isoquinoline serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and natural products. The bromomethyl group allows for various nucleophilic substitution reactions, facilitating the formation of new carbon bonds.

Synthetic Routes

Common methods for synthesizing this compound include:

- Bromination of Isoquinoline Derivatives : This typically involves using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

- Coupling Reactions : It can also participate in coupling reactions with different nucleophiles to create more complex structures .

Medicinal Chemistry

Drug Development

Research has shown that this compound derivatives exhibit promising biological activities, making them potential lead compounds for drug discovery. Notably, studies have highlighted their analgesic and anti-inflammatory properties, suggesting their utility as therapeutic agents .

Case Studies

- A study synthesized several 3-bromo isoquinoline derivatives, which demonstrated significant analgesic and anti-inflammatory activity, alongside favorable toxicity profiles. These findings indicate their potential as lead molecules for developing new analgesics .

- Another investigation explored isoquinoline derivatives for their anti-HIV activity, showing that modifications to the isoquinoline structure can enhance biological efficacy .

Biological Studies

Enzyme Mechanisms and Probes

In biochemical research, this compound is utilized as a probe to study enzyme mechanisms. Its ability to interact with specific enzymes allows researchers to investigate various biochemical pathways and cellular processes .

Material Science

Novel Materials Development

The compound is also employed in material science for synthesizing novel materials with unique electronic or photophysical properties. Its versatility enables the creation of materials suitable for various applications, including sensors and electronic devices.

Data Tables

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Used in pharmaceuticals; facilitates nucleophilic substitution reactions |

| Medicinal Chemistry | Potential lead compound for drug development | Significant analgesic and anti-inflammatory activity; promising anti-HIV properties |

| Biological Studies | Probe for enzyme mechanisms | Interacts with enzymes to study biochemical pathways |

| Material Science | Development of novel materials with specific properties | Applications in sensors and electronic devices |

Mecanismo De Acción

The mechanism of action of 3-(Bromomethyl)isoquinoline involves its interaction with molecular targets and pathways in biological systems. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various bioactive compounds. These compounds can interact with enzymes, receptors, and other proteins, modulating their activity and leading to biological effects.

Comparación Con Compuestos Similares

3-Methylisoquinoline: Similar structure but with a methyl group instead of a bromomethyl group.

4-Bromoisoquinoline: Bromine atom at the 4-position instead of the 3-position.

3-Chloromethylisoquinoline: Chlorine atom instead of bromine in the methyl group.

Uniqueness: 3-(Bromomethyl)isoquinoline is unique due to the presence of the bromomethyl group at the 3-position, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.

Actividad Biológica

3-(Bromomethyl)isoquinoline is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis, and research findings.

- Molecular Formula : C_10H_8BrN

- Molecular Weight : 232.08 g/mol

- Structure : The compound features a bromomethyl group at the 3-position of the isoquinoline ring, which contributes to its reactivity and biological activity.

Biological Activities

Research has identified several biological activities associated with this compound and its derivatives:

1. Antimicrobial Activity

Studies have demonstrated that isoquinoline derivatives, including this compound, exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. A study reported that certain 3-bromo isoquinoline derivatives displayed noteworthy antibacterial and antifungal activities, suggesting their potential as lead compounds for antibiotic development .

2. Analgesic and Anti-inflammatory Effects

Research indicates that this compound derivatives possess analgesic and anti-inflammatory properties. A study synthesized several derivatives and conducted biological screenings, revealing their potential as analgesic agents with favorable toxicity profiles . Molecular docking studies further confirmed their binding interactions with COX-2 enzymes, which are crucial targets for anti-inflammatory drugs.

3. Anticancer Potential

The isoquinoline scaffold has been linked to anticancer activity. Compounds related to this structure have been investigated for their ability to inhibit cancer cell proliferation. For example, studies on similar compounds have shown promising results against various cancer cell lines, suggesting that structural modifications can enhance their efficacy.

Synthesis of this compound

The synthesis of this compound typically involves several methods, including:

- Suzuki Coupling Reaction : This method allows for the introduction of the bromomethyl group at the desired position on the isoquinoline framework.

- Alkylation Reactions : Alkylating agents can be used to introduce the bromomethyl moiety effectively.

Case Study 1: Antimicrobial Activity

A study focused on synthesizing various 3-bromo isoquinoline derivatives found that several compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, demonstrating the effectiveness of these compounds in inhibiting bacterial growth .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 15 | Bactericidal |

| Compound B | 25 | Bacteriostatic |

Case Study 2: Analgesic Activity

In another investigation, researchers evaluated the analgesic effects of synthesized derivatives through in vivo models. The results indicated that certain derivatives significantly reduced pain responses compared to control groups, establishing a basis for further development as analgesic agents .

| Compound | Pain Reduction (%) | Toxicity Level |

|---|---|---|

| Compound C | 70 | Low |

| Compound D | 55 | Moderate |

Propiedades

IUPAC Name |

3-(bromomethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSPMUDWTDIMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476527 | |

| Record name | 3-(BROMOMETHYL)ISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54804-44-3 | |

| Record name | 3-(BROMOMETHYL)ISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.